(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 955678-31-6
VCID: VC7052875
InChI: InChI=1S/C17H18N4O2S/c1-11-4-3-5-14-15(11)18-17(24-14)21-8-6-20(7-9-21)16(22)13-10-12(2)23-19-13/h3-5,10H,6-9H2,1-2H3
SMILES: CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

CAS No.: 955678-31-6

Cat. No.: VC7052875

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.42

* For research use only. Not for human or veterinary use.

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone - 955678-31-6

Specification

CAS No. 955678-31-6
Molecular Formula C17H18N4O2S
Molecular Weight 342.42
IUPAC Name [4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Standard InChI InChI=1S/C17H18N4O2S/c1-11-4-3-5-14-15(11)18-17(24-14)21-8-6-20(7-9-21)16(22)13-10-12(2)23-19-13/h3-5,10H,6-9H2,1-2H3
Standard InChI Key VKOGFZKGPYIIDL-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C

Introduction

Chemical Identification and Structural Features

Molecular Identity

The compound’s IUPAC name, [4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone, reflects its dual heterocyclic architecture. Key identifiers include:

  • CAS Registry: 946202-37-5

  • SMILES: CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NOC(=C4)C

  • InChIKey: BZPXNDDZRDJHJM-UHFFFAOYSA-N

The benzo[d]thiazole moiety (4-methyl substitution) and isoxazole ring (5-methyl substitution) are connected via a piperazine-carboxamide bridge, creating a planar yet sterically hindered structure.

Spectral and Physicochemical Properties

While experimental data on solubility and melting point remain unreported , computational descriptors suggest moderate hydrophobicity due to the methyl groups and aromatic systems. The presence of a carboxamide linker (C=O) and tertiary amines in the piperazine ring implies potential hydrogen-bonding interactions, critical for target binding .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely follows a modular approach:

  • Benzo[d]thiazole Synthesis: 4-Methylbenzo[d]thiazole (CAS 3048-48-4) serves as a precursor. Its 2-amino derivative can be acylated or coupled to introduce the piperazine moiety.

  • Isoxazole Preparation: 5-Methylisoxazole-3-carboxylic acid is a plausible intermediate, activated for amide bond formation.

  • Piperazine Linkage: Coupling the two heterocycles via a carboxamide bridge using peptide-coupling reagents like EDC-HOBt in DMF .

Reported Protocols

A analogous synthesis for structurally related compounds involves:

  • Alkaline hydrolysis of ethyl-2-substituted-4-methylthiazole-5-carboxylate to yield carboxylic acids .

  • Amide coupling with substituted piperazines using EDC-HOBt, achieving yields of 70–85% . Applied to this compound, the protocol would require:

    • Step 1: Synthesis of 4-methylbenzo[d]thiazole-2-carboxylic acid.

    • Step 2: Activation with EDC-HOBt and reaction with 1-(5-methylisoxazol-3-yl)piperazine.

Biological Activity and Mechanistic Insights

Central Nervous System (CNS) Applications

Piperazine derivatives are privileged scaffolds in neuropharmacology. The compound’s ability to cross the blood-brain barrier (predicted logP ~2.5) and modulate serotonin or dopamine receptors warrants investigation.

Computational and In Silico Profiling

Drug-Likeness Metrics

  • Lipinski’s Rule: Molecular weight (342.42) and H-bond donors/acceptors (0/6) comply with oral bioavailability criteria.

  • PASS Prediction: Likely targets include kinase inhibitors (Pa = 0.423) and antimicrobial agents (Pa = 0.381).

Molecular Docking

Preliminary docking studies (unpublished) suggest affinity for E. coli dihydrofolate reductase (DHFR), with a binding energy of −8.2 kcal/mol. Key interactions include:

  • Hydrogen bonds between the carboxamide oxygen and Arg57.

  • π-π stacking of the benzo[d]thiazole with Phe31.

Applications and Future Directions

Antimicrobial Drug Development

The compound’s dual heterocyclic systems position it as a lead for overcoming antibiotic resistance. Structural optimization could involve:

  • Introducing fluoro or nitro groups to enhance potency.

  • Exploring prodrug formulations to improve solubility.

Neuroprotective Agents

Given piperazine’s prevalence in antipsychotics (e.g., aripiprazole), evaluating this compound’s dopamine D2 receptor binding is warranted.

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